molecular formula C18H22ClNO3 B1451642 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline CAS No. 1040693-08-0

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline

Cat. No.: B1451642
CAS No.: 1040693-08-0
M. Wt: 335.8 g/mol
InChI Key: XHLHAHNAGLWYKT-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline is an aniline derivative featuring two distinct substituents:

  • A 4-(2-methoxyethoxy) group on the aniline ring, providing enhanced solubility due to its ether chain.
  • A 2-(4-chloro-2-methylphenoxy)ethyl group attached to the amine nitrogen, introducing lipophilic and steric effects.

Molecular Formula: Estimated as C₁₈H₂₂ClNO₄ (based on structural analysis). Key Properties:

  • Moderate lipophilicity (predicted XLogP ~4.0).
  • Molecular weight ~363.88 g/mol.
  • Potential applications in pharmaceuticals or agrochemicals due to balanced hydrophilicity and aromatic substituents.

Synthesis typically involves palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) and etherification steps, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-14-13-15(19)3-8-18(14)23-10-9-20-16-4-6-17(7-5-16)22-12-11-21-2/h3-8,13,20H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLHAHNAGLWYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline is a chemical compound with the molecular formula C₁₈H₂₂ClNO₃ and a molecular weight of 335.83 g/mol. It is primarily studied for its biological activity, particularly in the context of its potential applications and effects in pharmacology and toxicology.

PropertyValue
Molecular FormulaC₁₈H₂₂ClNO₃
Molecular Weight335.83 g/mol
CAS Number1040693-08-0
MDL NumberMFCD10687993
PurityNot specified

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential interactions with biological systems, including enzymatic activity and cellular uptake mechanisms.

  • Enzymatic Interactions : Preliminary studies suggest that compounds similar to this compound may interact with liver microsomes, leading to the formation of reactive metabolites that bind to macromolecules such as proteins and DNA. This interaction is often mediated by cytochrome P450 enzymes, which are crucial for drug metabolism and activation of xenobiotics .
  • Cellular Uptake : The uptake mechanism of related phenoxy compounds has been explored using Caco-2 epithelial cells. It was found that the uptake is influenced by factors such as temperature and extracellular pH, implicating transport proteins in the absorption process .
  • Toxicological Studies : The compound is classified as an irritant, indicating potential toxicity upon exposure. Its structural similarity to known carcinogens raises concerns about its safety profile and necessitates further toxicological evaluation .

Study 1: Enzymatic Activity in Liver Microsomes

A study examining the metabolism of related chlorinated anilines found significant binding to liver macromolecules, suggesting that this compound could undergo similar metabolic activation leading to potential toxic effects .

Study 2: Cellular Uptake Mechanisms

Research on phenoxyacetic acid derivatives demonstrated that their cellular uptake is mediated by monocarboxylate transporters (MCTs). This suggests that this compound may also utilize similar transport mechanisms for absorption in intestinal cells .

Research Findings

Recent investigations into related compounds have provided insights into their biological activities:

  • Binding Affinity : Compounds with similar structures have shown a propensity to bind irreversibly to cellular macromolecules, which could lead to adverse biological effects.
  • Metabolic Pathways : The metabolic activation pathways involving cytochrome P450 enzymes highlight the importance of understanding individual compound behavior in biological systems.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline exhibit significant antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 66 µM against these pathogens, suggesting potential use in antibiotic formulations .

Anticancer Research

The compound's structural features may contribute to its cytotoxic effects against cancer cell lines. Preliminary studies have indicated selective cytotoxicity towards human cancer cells while sparing normal cells. For example, derivatives tested against breast cancer cell lines showed significant inhibition rates at concentrations of 40 to 60 µg/ml after 72 hours of exposure. This suggests potential applications in developing targeted cancer therapies.

Agrochemical Applications

This compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymatic pathways in plants can be leveraged to develop effective herbicides. Research into similar compounds has revealed their effectiveness in controlling weed species without adversely affecting crop yield, making them valuable in sustainable agricultural practices .

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with tailored properties. Its aniline structure allows for the formation of conductive polymers, which have applications in electronic devices and sensors. Studies have shown that incorporating such compounds into polymer matrices can enhance electrical conductivity and thermal stability .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating high-performance coatings and adhesives. These materials can exhibit improved adhesion properties and resistance to environmental degradation, making them suitable for industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Significant activity against E. coli and S. aureus with MIC values around 66 µM.
AnticancerCytotoxic effects observed on breast cancer cell lines with IC50 values indicating selective toxicity.
Herbicidal Effective control of weed species with minimal impact on crop yield reported in field trials.
Polymer ChemistryEnhanced electrical conductivity achieved when incorporated into polymer matrices.

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety and ether groups are susceptible to oxidation under specific conditions:

Reaction TypeReagents/ConditionsProducts FormedMechanism Highlights
Amino Group Oxidation KMnO₄ (acidic) or H₂O₂ (catalytic)Formation of nitroso (N=O) or nitro (NO₂) derivatives via sequential oxidationRadical intermediates at N-center
Ether Oxidation Ozone (O₃) or NaIO₄Cleavage of methoxyethoxy chain to form aldehydes or carboxylic acidsOxidative cleavage of C-O bonds

Key Findings :

  • Selective oxidation of the aniline group requires controlled pH (acidic media preferred) to avoid over-oxidation of ethers .

  • Ozonolysis of the methoxyethoxy chain generates formaldehyde and glyoxylic acid as byproducts.

Reduction Reactions

The compound undergoes hydrogenation and dehalogenation under reductive conditions:

Reaction TypeReagents/ConditionsProducts FormedSelectivity Notes
Nitro Group Reduction H₂/Pd-C or SnCl₂/HClPrimary amine formation (if nitro intermediates exist)Requires nitro precursors
Dechlorination Zn/HOAc or catalytic hydrogenationReplacement of Cl with H on the aromatic ringRetains ether functionality

Research Insight :

  • Catalytic hydrogenation (Pd/C, 50 psi H₂) selectively reduces the chloro group without affecting the methoxyethoxy chain .

Substitution Reactions

The chloro and methoxy groups participate in nucleophilic and electrophilic substitutions:

Reaction TypeReagents/ConditionsProducts FormedYield Optimization
Chloro Displacement NaOH (aqueous), Cu catalystHydroxy or alkoxy derivatives at Cl siteHigh temp (120°C) improves rate
Methoxy Demethylation BBr₃ (anhydrous CH₂Cl₂)Replacement of methoxy with hydroxyl group−78°C conditions prevent side reactions

Case Study :

  • Reaction with sodium ethoxide in ethanol replaces Cl with ethoxy, achieving 78% yield under reflux .

Coupling Reactions

The aniline group facilitates cross-coupling reactions:

Reaction TypeReagents/ConditionsProducts FormedApplications
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos ligandN-arylated derivatives with aryl halidesPharmaceutical intermediates
Diazotization & Coupling NaNO₂/HCl, followed by phenol couplingAzo dyes or biaryl structuresMaterial science applications

Data Highlight :

  • Suzuki-Miyaura coupling with arylboronic acids achieves >85% yield using Pd(PPh₃)₄ and K₂CO₃ .

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

Temperature Range (°C)Major Degradation ProductsMechanism
200–250Chloroaniline and methoxyethyl fragmentsCleavage of C-N and ether bonds
>300CO, HCl, and polycyclic aromaticsComplete fragmentation and char formation

Safety Note :

  • Thermal decomposition releases toxic HCl gas, necessitating controlled environments .

Photochemical Reactivity

UV irradiation induces structural changes:

Light Source (nm)Observed ChangesProposed Pathway
254 (UV-C)Isomerization of methoxyethoxy chainConformational rearrangement
365 (UV-A)Oxidative dimerization at aniline siteRadical coupling forming biphenylamine

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight XLogP³ Key Substituents Synthesis Method
Target Compound C₁₈H₂₂ClNO₄ 363.88 ~4.0 4-(2-methoxyethoxy), 4-chloro-2-methylphenoxyethyl Pd-catalyzed coupling
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline C₁₆H₁₈ClNO₂ 291.77 4.5 4-methoxy, 4-methylphenoxyethyl Pd catalysis, NaOtBu
4-(5-Chloro-2-methoxy-phenoxy)-aniline C₁₃H₁₂ClNO₂ 249.70 N/A 5-chloro-2-methoxy-phenoxy Nitro reduction
4-(2-Methoxyethoxy)-N-methylaniline C₁₀H₁₅NO₂ 181.23 N/A 4-(2-methoxyethoxy), N-methyl Reductive amination

Key Observations :

  • Lipophilicity : The target’s XLogP (~4.0) is lower than ’s analog (4.5) due to the hydrophilic 2-methoxyethoxy group, enhancing solubility.
  • Molecular Weight : The target’s higher molecular weight (363.88 vs. 249.70 in ) reflects its extended substituents, impacting bioavailability and diffusion rates.
  • Synthesis Complexity : Pd-catalyzed methods are common for aryl ether-linked anilines, while nitro reductions or reductive amination are used for simpler structures .
A. Chloro and Methylphenoxy Groups
  • Target vs. : Both feature chloro and methylphenoxy groups, but the target’s 4-chloro-2-methylphenoxyethyl chain increases steric hindrance compared to ’s 4-methylphenoxyethyl. This may reduce metabolic degradation in vivo .
  • : Lacks the ethyl linker, limiting its utility in drug conjugates but simplifying synthesis .
B. Ether Chains
  • 2-Methoxyethoxy (Target) vs. Methoxy (): The longer ether chain in the target improves aqueous solubility, critical for oral bioavailability. ’s N-methyl analog (C₁₀H₁₅NO₂) further reduces steric bulk, favoring membrane permeability .
C. Heterocyclic and Schiff Base Analogs
  • Schiff Bases () : Compounds like 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline exhibit imine bonds, enabling coordination chemistry but reducing stability under acidic conditions.
  • Thiophene Derivatives () : Thienyl groups introduce π-conjugation, altering electronic properties compared to phenyl ethers .

Crystallographic and Hydrogen-Bonding Behavior

  • Target vs. N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline :
    • The carbazole-containing analog forms 1D chains via N–H···O hydrogen bonds (orthogonal crystal system, Pna2₁), while the target’s methoxyethoxy group may promote weaker C–H···O interactions.
    • Methylsulfonyl groups () are stronger electron-withdrawing than ethers, affecting dipole moments and crystal packing .

Preparation Methods

Preparation of 2-(4'-Chlorophenyl)aniline Derivatives

A patent (CN105037172A) describes a multi-step preparation of 2-(4'-chloro-phenyl)aniline, a closely related intermediate, which can be adapted for the target compound synthesis:

Step Reaction Description Conditions Yield / Notes
1 Nitration of biphenyl in glacial acetic acid and acetic anhydride with nitric acid drip at 35-50°C 10-20 hours reaction time Formation of 2-nitrobiphenyl
2 Chlorination of 2-nitrobiphenyl with iron powder catalyst at 90°C under chlorine gas 15 hours reaction Produces 2-(4'-chloro-phenyl) nitro intermediate
3 Catalytic hydrogenation of nitro compound using Raney Nickel at 35°C under hydrogen atmosphere 4 hours reaction Yields 2-(4'-chloro-phenyl)aniline with 91% purity by HPLC

This method highlights the preparation of chlorinated aromatic amines, which is relevant for synthesizing the phenoxyethyl intermediate of the target molecule.

Alkylation and Substitution Reactions for Aniline Derivatives

Another process (WO1992022522A1) describes improved methods for preparing substituted anilines via:

  • Reaction of aniline derivatives with chlorophenols in halogenated or aromatic solvents (e.g., dichloromethane, toluene).
  • Use of chloroacetyl chloride or methyl chloroacetate as alkylating agents.
  • Base-mediated condensation and rearrangement steps at 20-150°C.
  • Use of tertiary amines such as triethylamine to facilitate acylation reactions.

This process can be adapted to attach the 2-(4-chloro-2-methylphenoxy)ethyl group to the aniline nitrogen by employing appropriate alkylating agents and bases under controlled temperature.

Use of Ethyl 4-Chloro-3-oxobutanoate and Related Esters

Ethyl 4-chloro-3-oxobutanoate and similar esters serve as alkylating or acylating agents in various heterocyclic and aromatic amine syntheses:

Compound Reaction Conditions Yield Notes
Ethyl 4-chloro-3-oxobutanoate with amines or phenols Stirring at 100-160°C, sometimes with polyphosphoric acid or sodium methylate 13-71% depending on substrate Used to introduce chloromethyl or acyl groups for further substitution

These reagents facilitate the formation of chloromethyl intermediates that can be converted into phenoxyethyl chains, which are key for the target compound's synthesis.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield / Purity Reference
Nitration of biphenyl to 2-nitrobiphenyl Biphenyl, HNO3, Acetic acid, Acetic anhydride 35-50°C, 10-20 h High conversion
Chlorination of nitrobiphenyl 2-nitrobiphenyl, Cl2, Fe powder 90°C, 15 h Efficient chlorination
Hydrogenation to 2-(4'-chloro-phenyl)aniline Nitro compound, Raney Ni, H2 35°C, 4 h 91% purity
Alkylation with chloroacetyl chloride Aniline, chloroacetyl chloride, TEA 10-90°C, reflux Near quantitative
Formation of chloromethyl intermediates Ethyl 4-chloro-3-oxobutanoate, amines, PPA or bases 100-160°C 13-71%

Research Findings and Analytical Data

  • The nitration and chlorination steps require precise temperature control to avoid side reactions and to maintain high selectivity for the 4-chloro substitution pattern.
  • Catalytic hydrogenation using Raney Nickel provides efficient reduction of nitro groups to amines with high purity.
  • Base-mediated alkylation using triethylamine improves acylation yields and reduces by-products.
  • Use of ethyl 4-chloro-3-oxobutanoate derivatives allows for versatile introduction of chloromethyl groups, facilitating subsequent nucleophilic substitution to assemble the phenoxyethyl moiety.
  • HPLC and NMR analyses confirm the structural integrity and purity of intermediates and final products.

Q & A

Q. What are the standard synthetic routes for N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline, and how can reaction conditions be optimized?

A common approach involves refluxing aldehyde and aniline derivatives in ethanol, followed by crystallization. For example, analogous compounds like (E)-4-methoxy-2-[(o-tolylimino)methyl]phenol are synthesized by refluxing equimolar solutions of aldehyde and amine in ethanol for 1 hour, yielding ~73% after slow evaporation from methanol . Optimization may include adjusting solvent polarity, temperature, and stoichiometry. Catalysts like acetic acid could enhance imine formation.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • FTIR : To identify functional groups (e.g., C-O-C in methoxyethoxy, N-H in aniline).
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., splitting patterns for ethylphenoxy chains).
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks.
  • Elemental Analysis : Validates purity and empirical formula .
  • X-ray Crystallography : Resolves bond lengths/angles and crystal packing, as demonstrated for structurally similar compounds .

Q. What purification methods are effective for isolating this compound?

Recrystallization from methanol or ethanol is widely used, yielding high-purity crystals suitable for X-ray analysis . Column chromatography (silica gel, ethyl acetate/hexane eluent) may separate byproducts. Slow evaporation minimizes impurities by allowing controlled crystal growth .

Advanced Research Questions

Q. How can intermolecular interactions in the solid state be analyzed to predict solubility and stability?

X-ray diffraction reveals hydrogen bonding and π-π stacking. For example, in N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, N–H···O hydrogen bonds stabilize the crystal lattice . Computational tools (e.g., Hirshfeld surface analysis) quantify interaction strengths, aiding solubility predictions. Differential Scanning Calorimetry (DSC) further assesses thermal stability linked to packing efficiency.

Q. What strategies resolve contradictions between spectroscopic and computational data for this compound?

Cross-validate experimental NMR/IR with Density Functional Theory (DFT) simulations. For instance, discrepancies in chemical shifts may arise from solvent effects or tautomerism. Single-crystal X-ray data provides a structural "ground truth" to reconcile computational models . Dynamic NMR can also probe conformational exchange in solution.

Q. How does the 4-chloro-2-methylphenoxy group influence bioactivity compared to other substituents?

The chloro-methylphenoxy moiety enhances lipophilicity and receptor binding in herbicidal analogs (e.g., 4-chloro-2-methylphenoxy acetic acid derivatives) . Structure-activity relationship (SAR) studies could involve synthesizing variants with halogens (Br, F) or alkyl chains to compare herbicidal potency via enzymatic assays or plant growth inhibition models.

Q. What advanced methods optimize synthetic routes for high yield and scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing thermal efficiency.
  • Flow Chemistry : Enables continuous production with precise control over residence time and temperature.
  • Catalysis : Palladium or copper catalysts may accelerate coupling steps (e.g., Ullmann or Buchwald-Hartwig reactions) for ethylphenoxy-aniline linkages .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Molecular docking and Molecular Dynamics (MD) simulations predict interactions with biological targets (e.g., plant auxin receptors). Quantum Mechanical (QM) calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites for derivatization. For example, the methoxyethoxy group’s electron-donating effects can be modeled to design electrophilic aromatic substitution pathways .

Methodological Notes

  • Contradictions in Evidence : While crystallization methods are consistent across studies , solvent choice (methanol vs. ethanol) may affect crystal morphology.
  • Advanced Tools : Pair X-ray data with synchrotron radiation for high-resolution structural insights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline

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